6-(4-Isopropylphenyl)pyridin-3-ol

Medicinal chemistry Lead optimization Physicochemical profiling

6-(4-Isopropylphenyl)pyridin-3-ol (CAS 1555312-42-9) is a synthetic, para-substituted 6-arylpyridin-3-ol building block, belonging to the broader class of 3-hydroxypyridines that serve as versatile intermediates for pharmacologically active compounds. The molecule combines a 3-hydroxypyridine core with a 4-isopropylphenyl group at the 6-position, yielding a molecular formula of C14H15NO, a molecular weight of 213.27 g/mol, computed XLogP3-AA of 3.3, topological polar surface area (TPSA) of 33.1 Ų, a single hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B7974521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Isopropylphenyl)pyridin-3-ol
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NC=C(C=C2)O
InChIInChI=1S/C14H15NO/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15-14/h3-10,16H,1-2H3
InChIKeyFOOSPYVVFQVSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Isopropylphenyl)pyridin-3-ol for Research and Intermediate Procurement: Structural Baseline and Sourcing Profile


6-(4-Isopropylphenyl)pyridin-3-ol (CAS 1555312-42-9) is a synthetic, para-substituted 6-arylpyridin-3-ol building block, belonging to the broader class of 3-hydroxypyridines that serve as versatile intermediates for pharmacologically active compounds [1]. The molecule combines a 3-hydroxypyridine core with a 4-isopropylphenyl group at the 6-position, yielding a molecular formula of C14H15NO, a molecular weight of 213.27 g/mol, computed XLogP3-AA of 3.3, topological polar surface area (TPSA) of 33.1 Ų, a single hydrogen bond donor, and two hydrogen bond acceptors [1]. These computed properties place the compound in a moderate-lipophilicity, low-polar-surface-area region of chemical space that is commonly explored in CNS and intracellular-targeted medicinal chemistry campaigns [1].

Why Generic 6-Arylpyridin-3-ol Substitution Fails: Evidence Limitations and Pharmacophore Sensitivity in 6-(4-Isopropylphenyl)pyridin-3-ol


Generic, in-class substitution of 6-(4-isopropylphenyl)pyridin-3-ol with simpler 6-phenylpyridin-3-ol analogs or ortho-isopropylphenyl regioisomers is not supported by published head-to-head biological comparisons [1]. However, the position and nature of the aryl substituent on the 6-arylpyridin-3-ol scaffold are known pharmacophoric determinants: the para-isopropyl group alters computed lipophilicity (XLogP3 from ~2.3 for the unsubstituted phenyl analog to 3.3 for the target compound [1]) while maintaining a low TPSA, a combination that can influence membrane permeability, target binding, and metabolic stability [1]. Ortho-substitution (e.g., 6-(2-isopropylphenyl)pyridin-3-ol, CAS 1876770-00-1 ) introduces steric hindrance that may disrupt co-planarity between the pyridinol ring and the aryl substituent, potentially affecting π-stacking interactions critical for enzyme or receptor binding [1]. The absence of published, quantitative biological data for the target compound means that any substitution decision must be guided by these physicochemical and steric considerations rather than by assumption of functional equivalence.

Quantitative Differentiation Evidence for 6-(4-Isopropylphenyl)pyridin-3-ol: Physicochemical and Structural Comparisons Against In-Class Analogs


Lipophilicity and Polarity Differentiation: 6-(4-Isopropylphenyl)pyridin-3-ol vs. 6-Phenylpyridin-3-ol

6-(4-Isopropylphenyl)pyridin-3-ol (target) displays a computed XLogP3-AA of 3.3 and TPSA of 33.1 Ų [1], compared with the unsubstituted phenyl analog 6-phenylpyridin-3-ol (CAS 66131-77-9), which has a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol . The absence of the isopropyl group in the phenyl analog reduces the lipophilic contribution by approximately one log unit (estimated XLogP3 ~2.3 for the phenyl analog, based on the elimination of the isopropyl fragment) and decreases the molecular volume, thereby altering the balance of hydrophobic and polar interactions available for target binding [1]. This differentiation is class-level inference because no direct head-to-head biological comparison has been published for the two compounds [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Regioisomeric Differentiation: para-(4-Isopropylphenyl) vs. ortho-(2-Isopropylphenyl) Substitution

6-(4-Isopropylphenyl)pyridin-3-ol (para isomer, CAS 1555312-42-9, CID 83129283) and 6-(2-isopropylphenyl)pyridin-3-ol (ortho isomer, CAS 1876770-00-1) both share the molecular formula C14H15NO and molecular weight of 213.27 g/mol [1]. The para isomer positions the isopropyl group at the 4-position of the phenyl ring, maintaining a largely linear conformation that preserves potential π-π stacking between the pyridinol core and the aryl ring [1]. In contrast, the ortho isomer places the isopropyl group adjacent to the pyridine-aryl bond, introducing significant steric hindrance that can twist the biaryl dihedral angle, potentially disrupting co-planarity and altering binding interactions with flat hydrophobic pockets . Although both regioisomers are constitutionally identical, their distinct three-dimensional shapes may lead to different recognition by biological targets; this is a class-level inference based on general principles of molecular recognition, as no direct comparative biological data have been published for these specific regioisomers [1].

Structure-activity relationships Regioisomer comparison Molecular recognition

Polar Surface Area and Hydrogen Bonding Profile Differentiation: para-Isopropylphenyl vs. Chloro-Substituted 6-Arylpyridin-3-ol Analog

The target compound 6-(4-isopropylphenyl)pyridin-3-ol possesses a TPSA of 33.1 Ų, with one hydrogen bond donor (phenolic OH) and two hydrogen bond acceptors (pyridine N and phenolic O) [1]. In comparison, 5-chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6) has a molecular formula C11H8ClNO, molecular weight of 205.64 g/mol, and introduces a chloro substituent at the 5-position of the pyridine ring, which adds an additional halogen bond acceptor and alters the electronic distribution of the pyridinol core . The chloro substituent decreases the pKa of the phenolic hydroxyl group and increases the overall molecular polarizability, potentially affecting both hydrogen bonding strength and passive membrane permeability . This is supporting evidence because the quantitative comparison is limited to computed and structural descriptors; no paired biological data exist for these two compounds [1].

Drug-likeness Permeability prediction Physicochemical SAR

Best-Validated Research and Intermediate Application Scenarios for 6-(4-Isopropylphenyl)pyridin-3-ol


CNS-Targeted Lead Optimization Libraries Requiring Moderate Lipophilicity and Low TPSA

The computed XLogP3 of 3.3 combined with a TPSA of 33.1 Ų positions 6-(4-isopropylphenyl)pyridin-3-ol within the favorable drug-likeness window for CNS penetration. Procurement of this compound as a scaffold for library synthesis is supported by the physicochemical evidence presented in Section 3, Evidence Item 1, which shows a meaningful lipophilicity increase over the unsubstituted 6-phenylpyridin-3-ol analog without altering the hydrogen bond donor count [1].

SAR Studies Exploring para- vs. ortho-Alkylphenyl Substituent Effects on Biaryl Conformation and Target Binding

As established in Section 3, Evidence Item 2, the para-isopropylphenyl substitution pattern maintains a distinct conformational profile compared to the ortho-substituted regioisomer. This compound is therefore most appropriately used in systematic SAR studies where the effect of steric hindrance at the biaryl junction on target engagement is a specific experimental variable, rather than as a default substitute for either ortho-substituted or unsubstituted analogs [1].

Synthesis of 3-Hydroxypyridine-Derived Pharmacologically Active Intermediates via Suzuki-Miyaura Functionalization

6-(4-Isopropylphenyl)pyridin-3-ol is reported to be accessible via Suzuki-Miyaura cross-coupling of 4-isopropylphenylboronic acid with a 3-hydroxypyridine derivative under palladium catalysis [1][2]. This synthetic accessibility, coupled with the retention of the phenolic hydroxyl group as a handle for subsequent etherification, esterification, or oxidation, makes the compound a practical intermediate for the construction of more complex pharmacophores, particularly in programs where the para-isopropylphenyl motif has been identified as a privileged fragment in prior screening [1][2].

Control Compound for Non-Halogenated 6-Arylpyridin-3-ol Physicochemical Profiling Panels

Given the absence of halogen substituents (cf. the 5-chloro analog discussed in Section 3, Evidence Item 3), 6-(4-isopropylphenyl)pyridin-3-ol can serve as a halogen-free reference compound in profiling panels designed to isolate the contribution of the alkylaryl substituent to solubility, permeability, or metabolic stability, separate from the electronic effects of halogen substitution [1].

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